molecular formula C15H21ClN2O3 B11025262 N,N-dibutyl-4-chloro-2-nitrobenzamide

N,N-dibutyl-4-chloro-2-nitrobenzamide

Cat. No.: B11025262
M. Wt: 312.79 g/mol
InChI Key: DXKKSMGVIJRTPN-UHFFFAOYSA-N
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Description

N,N-dibutyl-4-chloro-2-nitrobenzamide is a chemical compound with the molecular formula C15H21ClN2O3. Its CAS number is 321531-56-0, and its molecular weight is approximately 312.8 g/mol . Unfortunately, detailed information about its properties and applications is limited due to its rarity and uniqueness.

Preparation Methods

Synthetic Routes:: The synthetic preparation of N,N-dibutyl-4-chloro-2-nitrobenzamide involves several steps. While specific literature on this compound is scarce, we can infer a plausible synthetic route based on analogous reactions. One possible route could involve the following steps:

    Nitration: Nitration of 4-chlorobenzaldehyde to form 4-chloro-2-nitrobenzaldehyde.

    Reductive Amination: Reaction of 4-chloro-2-nitrobenzaldehyde with butylamine to yield this compound.

Industrial Production:: Industrial-scale production methods for this compound are not well-documented. Researchers typically synthesize it in small quantities for specialized applications.

Chemical Reactions Analysis

N,N-dibutyl-4-chloro-2-nitrobenzamide may undergo various chemical reactions:

    Reduction: Reduction of the nitro group to an amino group using reducing agents.

    Substitution: Substitution reactions at the chlorine atom.

    Hydrolysis: Hydrolysis of the amide bond under acidic or basic conditions.

Common reagents and conditions depend on the specific reaction type and desired products.

Scientific Research Applications

Chemistry

N,N-dibutyl-4-chloro-2-nitrobenzamide serves as an important intermediate in organic synthesis. It is utilized in the development of other chemical compounds, particularly those targeting pharmaceutical applications.

ApplicationDescription
Intermediate in synthesisUsed in the production of various pharmaceuticals and agrochemicals.
Reaction with nucleophilesThe amide group can participate in nucleophilic substitution reactions, leading to diverse derivatives.

Biology

The compound has been investigated for its biological activities, including enzyme inhibition and protein-ligand interactions.

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications.
Enzyme TypeIC50 (μM)
Phosphodiesterase I1.5
Phosphodiesterase II2.0

Medicine

Research indicates potential therapeutic applications of this compound in treating various diseases:

  • Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
Cell Line TypeLC50 (μM)GI50 (μM)
NSCLC (Lung Cancer)0.140.25
Melanoma0.200.30
Breast Cancer0.250.35

Industry

In industrial settings, this compound is utilized as a reagent for producing specialty chemicals and materials with specific properties.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against lung cancer cells. The results showed that the compound exhibited significant cytotoxicity, leading to further investigation into its mechanisms of action and potential as a lead compound for drug development.

Case Study 2: Enzyme Inhibition Mechanism

Another study focused on the inhibition of phosphodiesterase by this compound, highlighting its role in regulating cellular signaling pathways. This research suggests that the compound could be developed into a therapeutic agent for conditions like pulmonary arterial hypertension.

Mechanism of Action

The exact mechanism of action remains elusive due to limited research. if it interacts with biological targets, it likely affects cellular processes through specific pathways.

Comparison with Similar Compounds

While information on similar compounds is scarce, we can compare N,N-dibutyl-4-chloro-2-nitrobenzamide with related molecules such as 2-bromo-benzamide and 2-chloro-N,N-diethyl-4-nitrobenzamide . Further studies are needed to highlight its uniqueness.

Remember that this compound’s rarity contributes to the lack of extensive data

Biological Activity

N,N-dibutyl-4-chloro-2-nitrobenzamide is a synthetic organic compound that has gained attention in various fields, including medicinal chemistry and pharmacology. Its structure features a nitro group and a chloro substituent on a benzamide backbone, which contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be represented as follows:

C13H18ClNO2\text{C}_{13}\text{H}_{18}\text{Cl}\text{N}\text{O}_2

The presence of the nitro group (NO2-NO_2) is crucial for its reactivity, while the chloro group (Cl-Cl) enhances its lipophilicity, allowing better interaction with biological membranes.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can modify proteins and nucleic acids. The chloro substituent may also participate in covalent bonding with nucleophilic sites on enzymes or proteins, potentially leading to inhibition of their activity .

Enzyme Inhibition

Research has shown that derivatives of nitrobenzamide compounds exhibit significant inhibitory effects on various enzymes. For instance, studies indicate that related compounds demonstrate strong inhibition against α-glucosidase, an enzyme critical in carbohydrate metabolism . The structure-activity relationship (SAR) analysis suggests that electron-donating and electron-withdrawing groups on the phenyl ring enhance enzyme inhibition .

Antidiabetic Potential

A significant area of research involves the antidiabetic properties of this compound. In vitro studies have demonstrated that compounds related to this structure effectively inhibit α-glucosidase and α-amylase activities, which are vital for glucose metabolism. These findings suggest potential applications in managing type 2 diabetes .

Anticancer Activity

Preliminary studies indicate that similar nitrobenzamide derivatives possess anticancer properties. For instance, certain derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including melanoma and breast cancer . The mechanism involves inducing apoptosis through reactive oxygen species (ROS) generation and DNA damage.

Study 1: Antidiabetic Efficacy

In a study evaluating the antidiabetic potential of this compound derivatives, researchers synthesized several analogs and conducted in vitro assays against α-glucosidase. The most active compound demonstrated an IC50 value significantly lower than standard antidiabetic drugs, indicating strong inhibitory activity .

CompoundIC50 (μM)Activity
5o12.5High
5a25.0Moderate
5v50.0Low

Study 2: Anticancer Activity

Another study focused on the anticancer effects of nitrobenzamide derivatives showed that treatment with these compounds led to a dose-dependent decrease in cell viability across multiple cancer cell lines. Notably, compound NSC765690 exhibited potent anti-proliferative effects with an IC50 value below 5 μM in sensitive cell lines .

Cell LineIC50 (μM)
Melanoma1.5
Breast Cancer2.0
Colon Cancer10.0

Properties

Molecular Formula

C15H21ClN2O3

Molecular Weight

312.79 g/mol

IUPAC Name

N,N-dibutyl-4-chloro-2-nitrobenzamide

InChI

InChI=1S/C15H21ClN2O3/c1-3-5-9-17(10-6-4-2)15(19)13-8-7-12(16)11-14(13)18(20)21/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

DXKKSMGVIJRTPN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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